molecular formula C17H21N3 B12917649 N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine CAS No. 917895-77-3

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine

Cat. No.: B12917649
CAS No.: 917895-77-3
M. Wt: 267.37 g/mol
InChI Key: IYCMDLISZAUGLS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopentyl, methyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-(3-methylphenyl)pyrimidine-4-carboxylic acid with cyclopentylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopentyl and methylphenyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

917895-77-3

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H21N3/c1-12-6-5-7-14(10-12)16-11-18-13(2)19-17(16)20-15-8-3-4-9-15/h5-7,10-11,15H,3-4,8-9H2,1-2H3,(H,18,19,20)

InChI Key

IYCMDLISZAUGLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2NC3CCCC3)C

Origin of Product

United States

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